molecular formula C19H12O4 B14187285 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- CAS No. 847158-24-1

1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy-

Cat. No.: B14187285
CAS No.: 847158-24-1
M. Wt: 304.3 g/mol
InChI Key: SSVRGFDGBCVDTL-UHFFFAOYSA-N
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Description

1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- is an organic compound belonging to the class of phenylnaphthalenes This compound is characterized by its unique structure, which includes a phenalenone core substituted with a dihydroxyphenyl group and an additional hydroxyl group

Preparation Methods

The synthesis of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenalenone Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Dihydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl groups play a crucial role in these interactions, enhancing the compound’s reactivity and effectiveness .

Comparison with Similar Compounds

1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy-, such as its specific substitution pattern and the presence of hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

847158-24-1

Molecular Formula

C19H12O4

Molecular Weight

304.3 g/mol

IUPAC Name

8-(3,4-dihydroxyphenyl)-2-hydroxyphenalen-1-one

InChI

InChI=1S/C19H12O4/c20-15-5-4-10(8-16(15)21)13-6-11-2-1-3-12-9-17(22)19(23)14(7-13)18(11)12/h1-9,20-22H

InChI Key

SSVRGFDGBCVDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C=C(C3=O)O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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